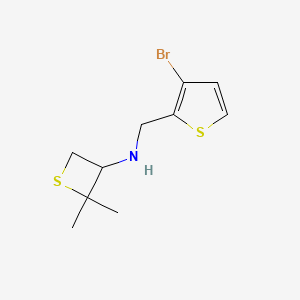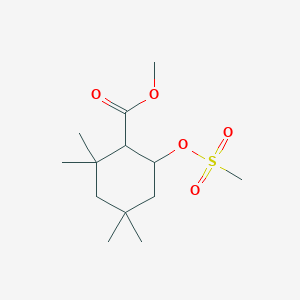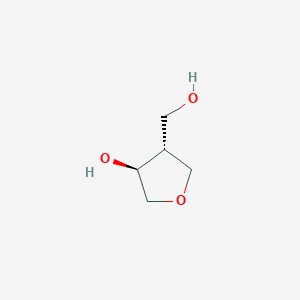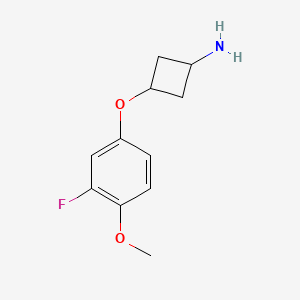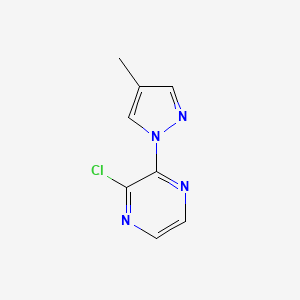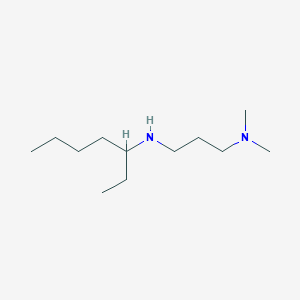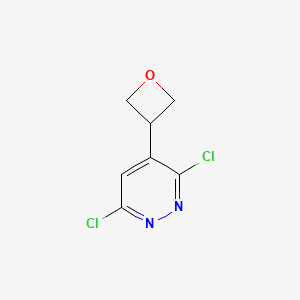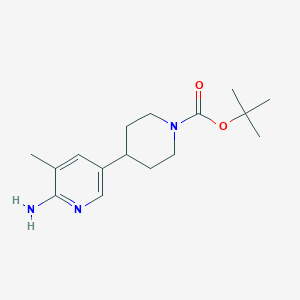![molecular formula C7H8N2O3S B15277577 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide is a heterocyclic compound that features a unique structure combining a cyclopenta[c]pyrrole core with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives .
Scientific Research Applications
4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and heterocyclic compounds with comparable structures, such as:
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 2-Amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
What sets 4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide apart is its unique combination of a cyclopenta[c]pyrrole core and a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O3S |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
4-oxo-5,6-dihydrocyclopenta[c]pyrrole-2-sulfonamide |
InChI |
InChI=1S/C7H8N2O3S/c8-13(11,12)9-3-5-1-2-7(10)6(5)4-9/h3-4H,1-2H2,(H2,8,11,12) |
InChI Key |
IUSNVCKZFFLROS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CN(C=C21)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


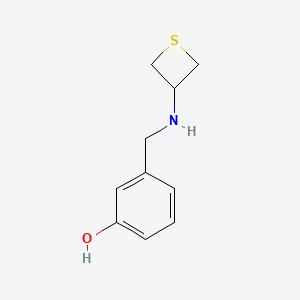

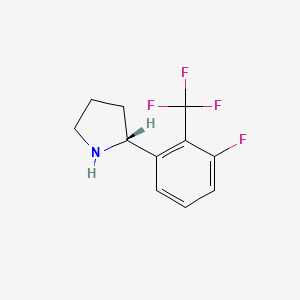
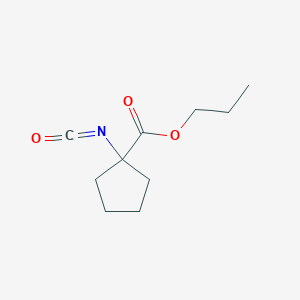
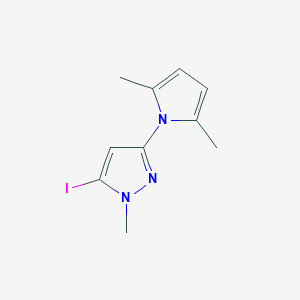
![3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B15277531.png)
